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Compound of Interest

Compound Name: Boc-methylglycine-C2-bromine

Cat. No.: B15544217

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-methylglycine-C2-bromine, systematically named tert-butyl N-(2-bromoethyl)-N-
methylglycinate, is a bifunctional molecule increasingly utilized in the field of chemical biology
and drug discovery. Its structure incorporates a Boc-protected N-methylglycine moiety and a
bromoethyl group, making it a valuable building block, particularly as a linker in the synthesis of
Proteolysis Targeting Chimeras (PROTACs). PROTACs are emergent therapeutic modalities
designed to hijack the cell's natural protein disposal system to selectively degrade target
proteins implicated in disease. This guide provides a comprehensive overview of the structure,
properties, and applications of Boc-methylglycine-C2-bromine, with a focus on its role in the
development of targeted protein degraders.

Molecular Structure and Properties

The chemical structure of Boc-methylglycine-C2-bromine combines the steric hindrance and
stability of the tert-butoxycarbonyl (Boc) protecting group with the reactivity of a primary alkyl
bromide. This configuration allows for sequential and controlled chemical modifications, a
crucial aspect in the multi-step synthesis of complex molecules like PROTACs.

Chemical Structure:

o |[UPAC Name:tert-butyl N-(2-bromoethyl)-N-methylglycinate
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e Chemical Formula: CoH1sBrNO:2
e CAS Number: 1198592-36-7

A summary of the key physicochemical properties of Boc-methylglycine-C2-bromine and a
closely related analogue, tert-butyl N-(2-bromoethyl)carbamate, are presented below. Direct
experimental data for Boc-methylglycine-C2-bromine is not widely available in the public
domain; therefore, data for the carbamate analogue is provided for estimation purposes.

Table 1: Physicochemical Properties

. Value (tert-butyl N-(2-
Value (Boc-methylglycine-

Property . bromoethyl)carbamate -
C2-bromine) . .
for estimation)
Molecular Weight 252.15 g/mol 224.1 g/mol
Melting Point Data not available 30-32 °C
Boiling Point Data not available 262.3 °C (Predicted)

Soluble in Chloroform,

Solubility Data not available Dichloromethane, Ethyl
Acetate
Density Data not available 1.321 g/cm3 (Predicted)

Analytical Characterization

The structural integrity of Boc-methylglycine-C2-bromine is typically confirmed using
standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and
Mass Spectrometry (MS).

e 1H NMR: The proton NMR spectrum of the closely related tert-butyl N-(2-
bromoethyl)carbamate shows characteristic signals for the tert-butyl group (a singlet around
1.39 ppm), and two triplets for the ethyl bridge protons around 3.29 and 3.42 ppm. A broad
singlet for the NH proton is also observed around 7.08 ppm. For Boc-methylglycine-C2-
bromine, one would expect to see a singlet for the N-methyl group in addition to the signals
for the Boc group and the ethyl bridge.
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e Mass Spectrometry: Due to the presence of a bromine atom, the mass spectrum of Boc-
methylglycine-C2-bromine will exhibit a characteristic isotopic pattern. Bromine has two
major isotopes, "°Br and 8!Br, which are in approximately a 1:1 natural abundance. This
results in two molecular ion peaks ([M]* and [M+2]*) of nearly equal intensity, separated by
two mass units. This distinctive pattern is a key diagnostic feature for identifying bromine-
containing compounds.

Experimental Protocols

While a specific, detailed synthesis protocol for Boc-methylglycine-C2-bromine is not readily
available in peer-reviewed literature, its synthesis can be inferred from established methods for
similar compounds. The following is a plausible synthetic route based on the synthesis of
related N-Boc protected amino esters and alkyl halides.

Plausible Synthesis of tert-butyl N-(2-bromoethyl)-N-methylglycinate:
Step 1: Synthesis of tert-butyl N-methylglycinate

« To a solution of N-methylglycine (sarcosine) in a suitable solvent such as a mixture of tert-
butanol and dichloromethane, add a Boc-protection agent like di-tert-butyl dicarbonate
(Bocz20) in the presence of a base (e.qg., triethylamine or sodium bicarbonate).

 Stir the reaction mixture at room temperature until the reaction is complete, as monitored by
Thin Layer Chromatography (TLC).

e Work up the reaction by washing with agueous solutions to remove excess reagents and
byproducts.

» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure to yield Boc-N-methylglycine.

 Esterify the resulting carboxylic acid by reacting it with a tert-butyl source, for example, by
using tert-butyl 2,2,2-trichloroacetimidate in the presence of a catalytic amount of a Lewis
acid, or by other standard esterification methods suitable for generating tert-butyl esters.

Step 2: N-Alkylation with 1,2-dibromoethane
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 Dissolve the tert-butyl N-methylglycinate in an appropriate aprotic solvent such as
acetonitrile or dimethylformamide (DMF).

e Add a slight excess of 1,2-dibromoethane and a non-nucleophilic base, such as potassium
carbonate or cesium carbonate.

» Heat the reaction mixture (e.g., to 60-80 °C) and monitor its progress by TLC.

» Upon completion, cool the reaction mixture and perform an agueous workup to remove
inorganic salts.

o Extract the product into an organic solvent, dry the organic layer, and concentrate it.

» Purify the crude product by column chromatography on silica gel to obtain pure tert-butyl N-
(2-bromoethyl)-N-methylglycinate.

Application in PROTAC Synthesis and Targeted
Protein Degradation

Boc-methylglycine-C2-bromine is a key linker used in the synthesis of PROTACs. These
heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI),
another ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two
components. The linker's length, rigidity, and chemical composition are critical for the efficacy
of the PROTAC.

A notable application of this linker is in the development of PROTACSs targeting SMARCA2
(SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a,
member 2), a component of the SWI/SNF chromatin remodeling complex.[1][2] In cancers with
mutations in the related SMARCA4 gene, cancer cells often become dependent on SMARCA2
for survival, making it an attractive therapeutic target.[1]

Experimental Workflow: SMARCAZ2 Degradation via a PROTAC

The general workflow for developing and evaluating a SMARCAZ2-targeting PROTAC using a
linker derived from Boc-methylglycine-C2-bromine involves several key stages.
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Caption: A generalized experimental workflow for the development of a SMARCA2-targeting
PROTAC.

Signaling Pathway: PROTAC-Mediated SMARCAZ2 Degradation

The mechanism of action for a SMARCAZ2-targeting PROTAC involves hijacking the ubiquitin-
proteasome system. The PROTAC simultaneously binds to SMARCAZ2 and an E3 ubiquitin
ligase (e.g., VHL or Cereblon), forming a ternary complex. This proximity induces the E3 ligase
to polyubiquitinate SMARCAZ2. The polyubiquitin chain acts as a signal for the 26S proteasome,
which then recognizes and degrades the SMARCA2 protein.[3][4]
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Caption: Mechanism of PROTAC-mediated degradation of the SMARCAZ protein.
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Conclusion

Boc-methylglycine-C2-bromine is a versatile chemical tool with significant applications in
modern drug discovery, particularly in the synthesis of PROTACSs. Its well-defined structure
allows for precise incorporation into complex molecules, enabling the development of targeted
therapies against challenging disease targets like SMARCAZ2. As the field of targeted protein
degradation continues to expand, the utility of such specialized linkers is expected to grow,
further empowering the creation of novel therapeutics for a range of diseases, including cancer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15544217?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15544217?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

